Cas no 1344243-82-8 (1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one)

1344243-82-8 structure
اسم المنتج:1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
-
- نواة داخلي: 1S/C10H10BrClO/c1-6-4-9(11)7(2)3-8(6)10(13)5-12/h3-4H,5H2,1-2H3
- مفتاح Inchi: UKKVHDILPSUAOB-UHFFFAOYSA-N
- ابتسامات: C(=O)(C1=CC(C)=C(Br)C=C1C)CCl
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123408-0.05g |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95% | 0.05g |
$105.0 | 2023-05-06 | |
TRC | B999650-10mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM426562-1g |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95%+ | 1g |
$558 | 2023-03-27 | |
Chemenu | CM426562-250mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95%+ | 250mg |
$235 | 2023-03-27 | |
Enamine | EN300-123408-0.25g |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95% | 0.25g |
$222.0 | 2023-05-06 | |
Enamine | EN300-123408-2500mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95.0% | 2500mg |
$1063.0 | 2023-10-02 | |
Enamine | EN300-123408-10000mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95.0% | 10000mg |
$2331.0 | 2023-10-02 | |
Enamine | EN300-123408-100mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95.0% | 100mg |
$156.0 | 2023-10-02 | |
Aaron | AR01A4HO-100mg |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95% | 100mg |
$240.00 | 2025-02-09 | |
Aaron | AR01A4HO-10g |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one |
1344243-82-8 | 95% | 10g |
$3231.00 | 2023-12-16 |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one الوثائق ذات الصلة
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1344243-82-8 (1-(4-bromo-2,5-dimethylphenyl)-2-chloroethan-1-one) منتجات ذات صلة
- 1247089-96-8(3-(2-Bromo-3-methylphenyl)propan-1-ol)
- 1806796-36-0(3-Amino-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)
- 83010-84-8(7-Methoxyquinolin-8-amine)
- 865545-72-8(3-chloro-N-(3-cyanothiophen-2-yl)benzamide)
- 1333633-91-2(N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide)
- 946303-70-4(1-(2-chlorophenyl)methyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2098041-43-9(2-(5-(Aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol)
- 2092063-30-2(4-Benzyl-6-bromopyrimidine)
- 173352-21-1(Obenoxazine (Afobazol))
- 1261904-76-0(2-Methyl-6-(naphthalen-1-yl)benzoic acid)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
